Aigialospirol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

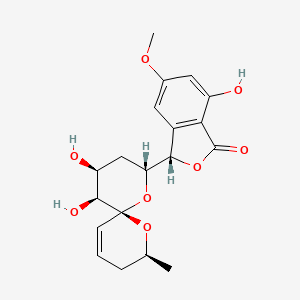

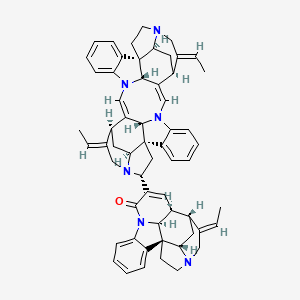

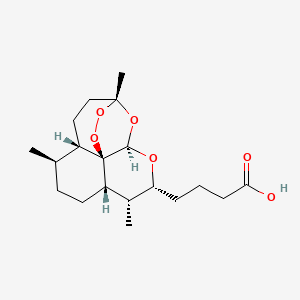

Aigialospirol is a natural product found in Aigialus parvus with data available.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of (+)-aigialospirol was achieved, demonstrating a novel approach to complex natural product synthesis. This process features a cyclic ketal-tethered ring-closing metathesis strategy and a unique stereoselective epimerization of a benzylic hydroxyl group. This 15-step synthetic sequence serves as a proof-of-concept for competitive approaches to classical spiroketal formation in natural product synthesis (Figueroa et al., 2007).

Isolation from Marine Fungus

Aigialospirol was isolated from the mangrove fungus Aigialus parvus BCC 5311, along with aigialone. The structure of this compound was elucidated through NMR spectral analysis, suggesting it could be derived from hypothemycin, another metabolite of the same fungus (Vongvilai et al., 2004).

Secondary Metabolites from Aigialus parvus

Research on Aigialus parvus BCC 5311 led to the isolation of aigialomycins and other nonaketide metabolites, including this compound. These findings contribute to understanding the diverse active compounds achievable through biosynthesis, semi-biosynthesis, or chemical synthesis (Isaka et al., 2009).

Epimerization Processes in Synthesis

During the synthesis of (+)-aigialospirol, two notable epimerization processes were identified. These processes were turned to advantage, ensuring a successful and concise total synthesis, establishing cyclic acetal tethered ring-closing metathesis as a powerful strategy in natural product synthesis (Figueroa et al., 2011).

Optimization of Metabolite Production

The optimization of hypothemycin production and derivative diversity by Aigialus parvus BCC 5311 was studied. This involved various culture conditions, demonstrating the importance of cultural conditions in the production of metabolites like this compound (Kocharin et al., 2013).

properties

Molecular Formula |

C19H22O8 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(3S)-3-[(2R,4S,5S,6R,8S)-4,5-dihydroxy-8-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-7-hydroxy-5-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-19(26-9)17(22)13(21)8-14(27-19)16-11-6-10(24-2)7-12(20)15(11)18(23)25-16/h3,5-7,9,13-14,16-17,20-22H,4,8H2,1-2H3/t9-,13-,14+,16-,17-,19+/m0/s1 |

InChI Key |

XOJJZYZCRNGOFV-YLZOTCFESA-N |

Isomeric SMILES |

C[C@H]1CC=C[C@]2(O1)[C@H]([C@H](C[C@@H](O2)[C@@H]3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O |

Canonical SMILES |

CC1CC=CC2(O1)C(C(CC(O2)C3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O |

synonyms |

aigialospirol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)

![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)